

Application Notes and Protocols: Pentaerythrityl Tetrastearate in Polymer Processing

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Compound of Interest

Compound Name: Pentaerythrityl Tetrastearate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Pentaerythrityl Tetrastearate** (PETS) as a processing aid in the polymer industry. The information is intended to guide researchers and professionals in leveraging the benefits of PETS to optimize polymer processing and enhance final product properties.

Introduction to Pentaerythrityl Tetrastearate (PETS)

Pentaerythrityl Tetrastearate (CAS No: 115-83-3) is a tetraester of pentaerythritol and stearic acid.[1][2] It is a white, hard, high-melting point waxy solid with excellent thermal stability, making it a highly effective additive in the processing of a wide range of polymers.[3][4] Its primary functions in polymer processing include acting as a lubricant (both internal and external), a mold release agent, and a dispersing agent.[1][2][5] PETS is valued for its ability to improve processing efficiency, enhance the surface quality of finished products, and allow for processing at high temperatures without degradation.[1][3][4]

Key Applications in Polymer Processing

Pentaerythrityl Tetrastearate is a versatile additive compatible with a variety of thermoplastics, including:

- Polycarbonate (PC): In PC and its alloys, PETS serves as an effective internal and external lubricant and mold release agent, improving melt flow and facilitating the easy release of

complex molded parts.[2][6]

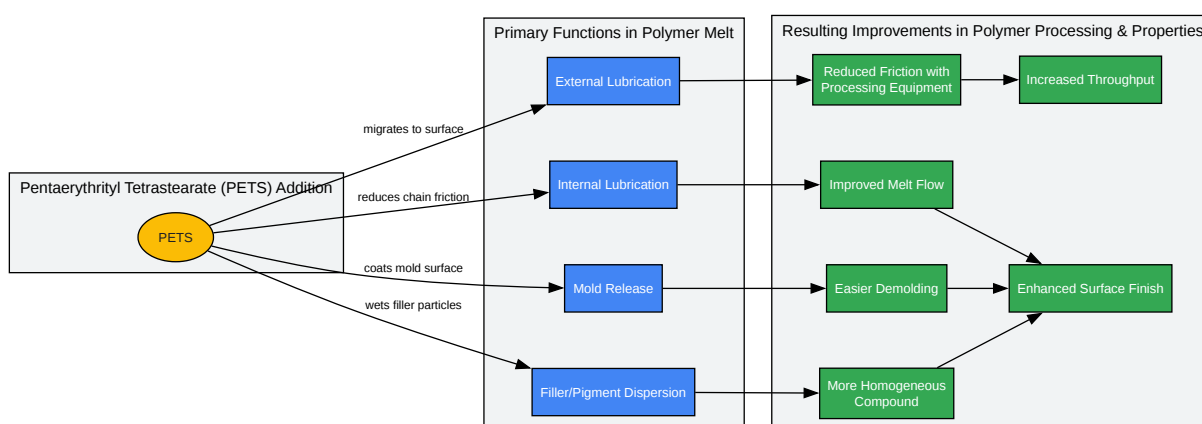
- Polyvinyl Chloride (PVC): For rigid and flexible PVC, PETS functions as a lubricant and stabilizer, enhancing the surface finish and preventing sticking during extrusion and calendering.[3][7] In rigid PVC, it primarily acts as an external lubricant.[7]
- Polyesters (PET, PBT): PETS is used as a lubricant and dispersing agent in thermoplastic polyesters, aiding in the processing and improving the surface quality of films and molded articles.[4][6]
- Polyamides (PA): In nylons such as PA6 and PA66, PETS acts as a lubricant and mold release agent.[2][6]
- Acrylonitrile Butadiene Styrene (ABS): PETS is utilized as a lubricant and mold release agent in ABS processing.[2]
- Polyolefins (PE, PP): In polyethylene and polypropylene, PETS can function as a lubricant, antistatic agent, and dispersing agent for fillers.[2][6]

Mechanism of Action

The multifaceted role of PETS in polymer processing can be understood through its primary functions:

- Lubrication: PETS reduces friction at different stages of processing.
 - External Lubrication: It migrates to the surface of the polymer melt, creating a lubricating layer between the melt and the hot metal surfaces of processing equipment (e.g., extruder barrels, screws, and molds). This reduces the melt viscosity and prevents the polymer from sticking, leading to improved throughput and reduced energy consumption.
 - Internal Lubrication: PETS can also reduce the intermolecular friction between polymer chains, promoting better flow and processability.
- Mold Release: As a mold release agent, PETS forms a thin layer on the mold surface, which facilitates the easy ejection of the finished part.[1] This is particularly crucial for complex and large parts where sticking can lead to defects and production delays.

- Dispersion: PETS aids in the uniform dispersion of fillers (e.g., minerals, pigments) within the polymer matrix. It wets the surface of the filler particles, reducing their tendency to agglomerate and ensuring a homogeneous compound. This leads to improved mechanical properties and a better surface finish of the final product.



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Figure 1: Functional mechanism of **Pentaerythrityl Tetrastearate** in polymer processing.

Quantitative Data on Performance

The addition of PETS leads to measurable improvements in the processing and physical properties of polymers. The following tables summarize available quantitative data.

Table 1: Effect of PETS on the Coefficient of Friction (CoF) of Polycarbonate (PC)

PETS Concentration (wt%)	Coefficient of Friction (CoF)
0	> 0.3 (sticking)
0.1	0.15
0.4	0.12
1.0	0.10

Data sourced from a study on thermoplastic compositions, where CoF was measured during demolding at a melt/mold temperature of 300°C/100°C.[8]

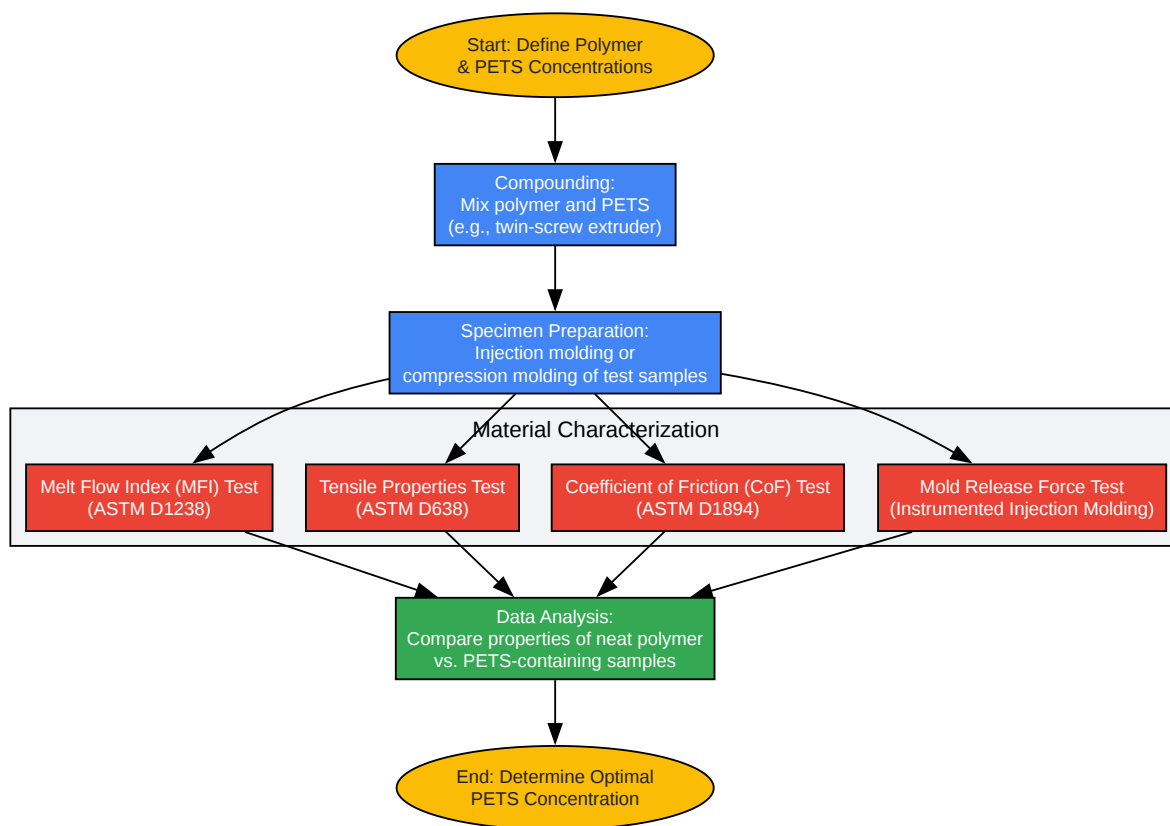
Table 2: General Physical and Chemical Properties of PETS

Property	Value
Appearance	White solid high melting point wax
Melting Point (°C)	55 - 65
Acid Value (mgKOH/g)	≤ 2
Saponification Value (mgKOH/g)	185 - 195
Hydroxyl Value (mgKOH/g)	25 - 35
Solubility	Soluble in alcohol and benzene

Note: These are typical values and can vary between different grades of PETS.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of PETS in polymer processing.



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Figure 2: General experimental workflow for evaluating the effect of PETS on polymer properties.

Protocol for Melt Flow Index (MFI) Testing (ASTM D1238)

Objective: To determine the effect of PETS on the melt flow rate of a thermoplastic polymer.

Apparatus: Extrusion Plastometer (Melt Flow Indexer)

Procedure:

- Sample Preparation: Ensure the polymer pellets (both neat and compounded with PETS) are dry to prevent hydrolytic degradation.
- Instrument Setup:
 - Set the barrel temperature of the melt flow indexer to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).
 - Select the appropriate piston and weight according to the standard for the specific material (e.g., 2.16 kg for polyethylene).
- Loading the Sample:
 - Charge the specified amount of the polymer sample (typically 3-8 grams) into the heated barrel.
 - Allow the material to preheat for a specified time (e.g., 6-8 minutes) to reach thermal equilibrium.
- Measurement (Procedure A - Manual):
 - Place the specified weight on the piston to force the molten polymer through the die.
 - After a designated period, start collecting the extrudate for a fixed time interval (e.g., 60 seconds).
 - Collect at least three consecutive cuts.
- Calculation:
 - Weigh the collected extrudates.
 - Calculate the MFI in grams per 10 minutes using the formula: $\text{MFI (g/10 min)} = (\text{Average mass of cut-offs in grams} / \text{Cut-off time in seconds}) * 600$

Protocol for Coefficient of Friction (CoF) Testing (ASTM D1894)

Objective: To measure the static and kinetic coefficients of friction of a polymer surface, with and without PETS.

Apparatus: Universal Testing Machine with a CoF fixture (sled and plane).

Procedure:

- Specimen Preparation:
 - Cut the polymer sheet or film to the required dimensions to cover the plane and the sled.
 - Ensure the surfaces are clean and free of contaminants.
- Test Setup:
 - Mount the polymer specimen onto the horizontal plane of the test fixture.
 - Wrap another piece of the same specimen around the sled.
 - Place the sled on the plane. The standard sled mass is 200g.
 - Attach the sled to the load cell of the universal testing machine via a pulley system.
- Testing:
 - Move the plane at a constant speed (e.g., 150 mm/min).
 - Record the force required to initiate motion (for static CoF) and the average force required to maintain motion (for kinetic CoF).
- Calculation:
 - Static Coefficient of Friction (μ_s): $\mu_s = (\text{Maximum initial force}) / (\text{Normal force, i.e., weight of the sled})$
 - Kinetic Coefficient of Friction (μ_k): $\mu_k = (\text{Average force during uniform sliding}) / (\text{Normal force})$

Protocol for Tensile Properties Testing (ASTM D638)

Objective: To evaluate the effect of PETS on the tensile strength, elongation, and modulus of a polymer.

Apparatus: Universal Testing Machine with grips and an extensometer.

Procedure:

- **Specimen Preparation:**
 - Prepare dumbbell-shaped specimens from the compounded material by injection molding or machining, according to the dimensions specified in ASTM D638 (e.g., Type I).
 - Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
- **Test Setup:**
 - Secure the specimen in the grips of the universal testing machine.
 - Attach an extensometer to the gauge length of the specimen to accurately measure strain.
- **Testing:**
 - Apply a tensile load to the specimen at a constant crosshead speed until it fractures. The speed depends on the material type.
 - Record the force and the corresponding elongation throughout the test.
- **Calculation:**
 - **Tensile Strength:** The maximum stress the material can withstand before breaking.
 - **Elongation at Break:** The percentage increase in length at the point of fracture.
 - **Tensile Modulus (Young's Modulus):** The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Conclusion

Pentaerythrityl Tetrastearate is a highly effective and versatile processing aid for a wide range of polymers. Its primary functions as a lubricant, mold release agent, and dispersing agent contribute to significant improvements in processing efficiency and the quality of the final product. By understanding its mechanisms of action and employing standardized testing protocols, researchers and developers can optimize the use of PETS to achieve desired material properties and manufacturing outcomes. Proper handling is advised as prolonged exposure in its raw form may cause mild skin or eye irritation, and inhalation of the powder should be avoided.[1]

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